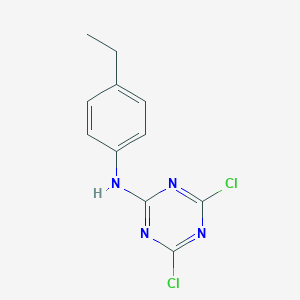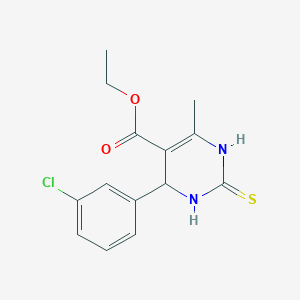![molecular formula C21H16N2O B220089 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B220089.png)
3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzo[f]chromene derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile involves the modulation of various signaling pathways in the body. It has been reported to inhibit the activity of certain enzymes that are involved in the progression of cancer and inflammation. The compound also acts as a scavenger of free radicals, thereby reducing oxidative stress in the body. Furthermore, it has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile have been extensively studied. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been found to protect against oxidative stress, which is known to contribute to the development of various diseases. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases, as it has been found to protect against neuronal damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile in lab experiments is its diverse biological activities. The compound has been found to exhibit anticancer, anti-inflammatory, antioxidant, and neuroprotective activities, making it a potential candidate for the development of new drugs. Moreover, the synthesis method for the compound has been optimized to achieve high yields and purity, which makes it easier to use in lab experiments. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which needs to be carefully evaluated before its use in vivo.
Orientations Futures
There are several future directions for the study of 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile. One of the potential applications of the compound is in the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Moreover, the compound can be further modified to enhance its biological activities and reduce its toxicity. There is also a need for further studies to understand the mechanism of action of the compound and its potential interactions with other drugs. Furthermore, the compound can be studied for its potential use in agriculture, as it has been found to possess antimicrobial and antifungal properties. Overall, the study of 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile holds great promise for the development of new drugs and the advancement of scientific research.
Méthodes De Synthèse
The synthesis of 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile involves the reaction of 4-methylphenyl-1,2-diamine with 2-cyano-3-(4-methylphenyl)-1H-benzo[f]chromene in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has shown promising results in various scientific research applications. It has been reported to exhibit anticancer, anti-inflammatory, and antioxidant activities. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, it has been found to possess antimicrobial and antifungal properties.
Propriétés
Nom du produit |
3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile |
|---|---|
Formule moléculaire |
C21H16N2O |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
3-amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C21H16N2O/c1-13-6-8-15(9-7-13)19-17(12-22)21(23)24-18-11-10-14-4-2-3-5-16(14)20(18)19/h2-11,19H,23H2,1H3 |
Clé InChI |
GJXOFFTYFZCNAH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C=C3)N)C#N |
SMILES canonique |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C=C3)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)
![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)






![(3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol](/img/structure/B220115.png)
![2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B220134.png)



![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)